![molecular formula C18H13N3O2S B2411326 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide CAS No. 946286-48-2](/img/structure/B2411326.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . It has been used in various applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal .
Synthesis Analysis
The synthesis of benzothiazole derivatives has received much attention . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The compounds were evaluated for anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Aplicaciones Científicas De Investigación
Anticancer Activity
Studies have demonstrated the potential of thiazole derivatives, including compounds structurally related to N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide, in exhibiting anticancer activities. For instance, a series of substituted benzamides showed moderate to excellent anticancer activity against various cancer cell lines, outperforming reference drugs in some cases (Ravinaik et al., 2021). Another study synthesized derivatives aiming to explore their antimicrobial and anticancer potential, showing promising results against specific cancer cell lines, highlighting the therapeutic potential of such compounds (Senthilkumar et al., 2021).
Antimicrobial Agents
Research into thiazole derivatives has also uncovered their effectiveness as antimicrobial agents. A study synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and evaluated their antimicrobial activity, finding some derivatives to be more potent than reference drugs against pathogenic strains (Bikobo et al., 2017).
Fluorescent Chemical Sensors
Thiazole derivatives, including those related to this compound, have been explored for their photophysical properties. A study on the synthesis of fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles highlighted their solid-state fluorescence and aggregation-induced emission effect, demonstrating their potential in the development of fluorescent chemical sensors (Zhang et al., 2017).
Supramolecular Gelators
The role of thiazole derivatives in the formation of supramolecular gels has been investigated, showing that certain N-(thiazol-2-yl) benzamide derivatives can act as gelators for ethanol/water and methanol/water mixtures. This research suggests the utility of such compounds in the design of new materials with specific mechanical and chemical properties (Yadav & Ballabh, 2020).
Direcciones Futuras
The future directions for “N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide” could involve further exploration of its potential applications, particularly in the field of medicine given its anti-inflammatory properties . Further molecular docking studies could also be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Mecanismo De Acción
Target of Action
The primary target of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound has shown the highest IC50 values for COX-1 inhibition .
Biochemical Pathways
By inhibiting the COX enzymes, the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation. By inhibiting this pathway, the compound can reduce inflammation .
Result of Action
The inhibition of the COX enzymes and the subsequent reduction in prostaglandin production result in anti-inflammatory effects . Specifically, compounds with a methoxy group at the sixth position in the benzothiazole ring demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation .
Propiedades
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-10-15(23-21-11)17(22)19-13-7-3-2-6-12(13)18-20-14-8-4-5-9-16(14)24-18/h2-10H,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSDPTAZGBZDNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

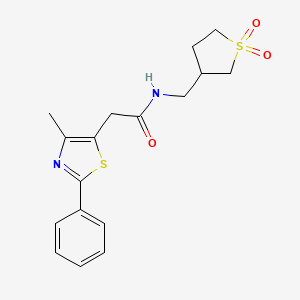
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2411246.png)
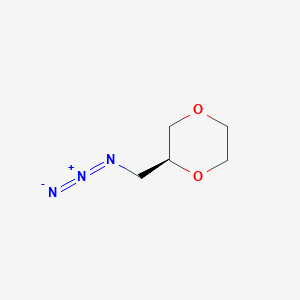
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide](/img/structure/B2411253.png)
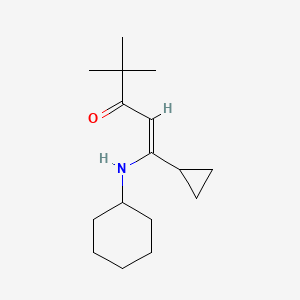
![3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one](/img/structure/B2411256.png)
![5-Bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one](/img/structure/B2411258.png)
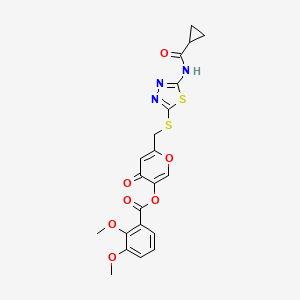
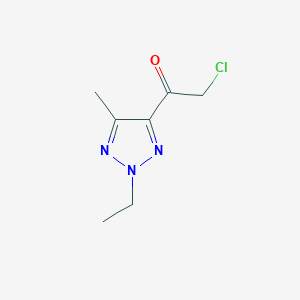
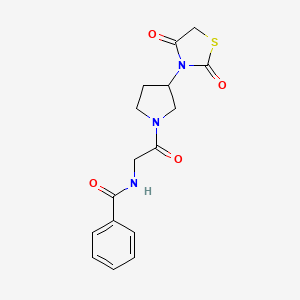
![(2E)-[2-(5-chloro-2-methoxyphenyl)hydrazinylidene][4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2411263.png)
![3-Methylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2411264.png)
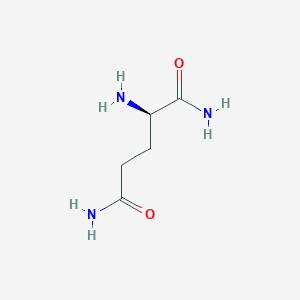
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2411266.png)